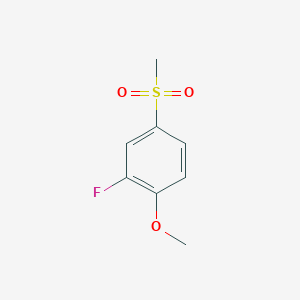

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1-methoxy-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKIPWHQSXCLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Practical, Scalable Synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene: A Technical Guide for Medicinal Chemistry

Executive Summary

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a key building block in modern drug discovery, integrating three critical pharmacophoric elements: a fluorinated aromatic ring, a methoxy group, and a methylsulfonyl moiety. The strategic inclusion of fluorine is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1] Similarly, the methylsulfonyl group is a prevalent feature in numerous marketed pharmaceuticals, serving as a bioisostere for other functionalities and improving aqueous solubility and cell permeability. This guide presents a robust and scalable three-step synthetic pathway to this valuable intermediate, designed for practical implementation in research and process development laboratories. The synthesis begins with the commercially available precursor, 4-bromo-2-fluoroanisole, and proceeds through a copper-catalyzed C-S coupling followed by a reliable oxidation, offering high yields and operational simplicity.

Introduction: The Strategic Value of Fluorination and Sulfonylation in Drug Design

The design of novel therapeutic agents is a complex endeavor, where subtle molecular modifications can lead to profound changes in pharmacological profiles. The title compound, this compound (CAS No. 20951-14-8), is an exemplar of a scaffold engineered with desirable drug-like properties.[2]

-

The Role of Fluorine: The substitution of hydrogen with fluorine can dramatically alter a molecule's electronic profile due to its high electronegativity, while its small size mimics hydrogen sterically. This often leads to increased metabolic stability by blocking sites of oxidative metabolism and can enhance binding interactions with target proteins.[1][3]

-

The Methylsulfonyl Moiety: The sulfonyl group is a powerful hydrogen bond acceptor and is highly polar, yet it can effectively penetrate biological membranes. Its incorporation into a molecular scaffold can improve solubility, reduce lipophilicity, and provide a metabolically stable anchor.[4][5]

The combination of these groups in a single, synthetically accessible molecule provides a versatile platform for the development of new chemical entities across various therapeutic areas. This guide provides a detailed, field-proven methodology for its preparation.

Recommended Synthetic Pathway Overview

The proposed synthesis is a linear, three-step process commencing with 4-bromo-2-fluoro-1-methoxybenzene. The pathway is designed for efficiency and scalability, utilizing well-understood and reliable chemical transformations.

Caption: A three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-1-methoxy-4-(methylthio)benzene via Ullmann C-S Coupling

Principle & Causality: This step involves the formation of a carbon-sulfur bond. A copper(I)-catalyzed Ullmann-type condensation is employed due to its reliability in coupling aryl halides with sulfur nucleophiles.[6][7] The reaction utilizes an inexpensive copper catalyst to mediate the substitution of the bromine atom on the aromatic ring with a methylthiolate group.[8][9] Dimethylformamide (DMF) is selected as the solvent for its high boiling point and its ability to dissolve both the organic substrate and the inorganic thiolate salt, facilitating a homogenous reaction environment.

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add copper(I) iodide (0.1 eq.), sodium thiomethoxide (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of aryl halide).

-

Stir the resulting suspension under a nitrogen atmosphere.

-

Add 4-bromo-2-fluoro-1-methoxybenzene (1.0 eq.) to the mixture.

-

Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (20 mL per 1 g of starting material).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-fluoro-1-methoxy-4-(methylthio)benzene as a clear oil.

Data Summary: Step 1

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Bromo-2-fluoro-1-methoxybenzene | Commercially available, activated aryl halide. |

| Reagents | Sodium Thiomethoxide, Copper(I) Iodide | Nucleophile and catalyst for C-S bond formation.[8] |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent. |

| Temperature | 120-130 °C | Standard for Ullmann-type couplings.[6] |

| Reaction Time | 12-18 hours | Typical duration for complete conversion. |

| Expected Yield | 75-85% | Based on analogous Ullmann C-S couplings. |

Step 2: Oxidation of 2-Fluoro-1-methoxy-4-(methylthio)benzene to the Sulfone

Principle & Causality: The final step is the oxidation of the intermediate thioether to the target sulfone. This transformation is a cornerstone of organosulfur chemistry and can be achieved with high efficiency using various oxidizing agents.[10] Two reliable, field-proven protocols are presented below.

-

Method A (Oxone®): This method is environmentally sound, utilizing an inexpensive, stable, solid oxidant. The reaction is typically performed in a biphasic solvent system like methanol/water or acetone/water, buffered to maintain a neutral pH and prevent side reactions.[11]

-

Method B (m-CPBA): meta-Chloroperoxybenzoic acid is a highly selective and effective oxidizing agent for converting sulfides to sulfones.[12][13] The reaction is clean, and by using a stoichiometric excess (typically >2 equivalents), the reaction can be driven directly to the sulfone, bypassing the sulfoxide intermediate.[14][15] Dichloromethane (DCM) is the preferred solvent due to its inertness and ease of removal.

Caption: Alternative protocols for the final oxidation step.

Experimental Protocol A: Oxidation with Oxone®

-

Dissolve 2-fluoro-1-methoxy-4-(methylthio)benzene (1.0 eq.) in methanol (10 mL per 1 g of sulfide).

-

In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate, 2.2 eq.) in water (10 mL per 1 g of sulfide).

-

Cool the sulfide solution to 0 °C in an ice bath.

-

Add the aqueous Oxone® solution dropwise to the stirred sulfide solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the solid product.

Experimental Protocol B: Oxidation with m-CPBA

-

Dissolve 2-fluoro-1-methoxy-4-(methylthio)benzene (1.0 eq.) in dichloromethane (DCM, 15 mL per 1 g of sulfide).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.5 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with additional DCM (10 mL).

-

Wash the organic solution sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Recrystallize from ethanol or isopropanol to obtain pure this compound as a white solid.

Data Summary: Step 2

| Parameter | Method A (Oxone®) | Method B (m-CPBA) |

| Oxidizing Agent | Potassium Peroxymonosulfate | meta-Chloroperoxybenzoic Acid |

| Equivalents | 2.2 eq. | 2.5 eq. (of ~77% grade) |

| Solvent | Methanol / Water | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 4-6 hours | 3-5 hours |

| Workup | Reductive (Na₂S₂O₃) | Reductive/Basic (Na₂SO₃/NaHCO₃) |

| Expected Yield | 85-95% | 90-98% |

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing this compound, a compound of significant interest to the medicinal chemistry community. By leveraging a copper-catalyzed C-S coupling followed by a robust oxidation, this guide offers a practical approach that balances efficiency, cost-effectiveness, and operational safety. The protocols are designed to be self-validating, relying on well-established chemical principles to ensure reproducibility for researchers and drug development professionals.

References

- 1. ajrconline.org [ajrconline.org]

- 2. chemuniverse.com [chemuniverse.com]

- 3. benchchem.com [benchchem.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]

- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a substituted aromatic sulfone that is gaining attention as a versatile building block in medicinal and agrochemical research.[1] Its unique combination of a fluoro, a methoxy, and a methylsulfonyl group on a benzene ring imparts a specific set of physicochemical properties that are crucial for its application in the synthesis of more complex molecules. The presence of fluorine, for instance, can significantly alter properties like metabolic stability, lipophilicity, and binding affinity of a parent molecule, making it a valuable feature in drug design.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental methodologies for their determination, and discusses its synthesis and potential applications.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 20951-14-8[3]

-

Molecular Formula: C₈H₉FO₃S[3]

-

Molecular Weight: 204.22 g/mol [3]

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Physical Form | White solid | [4] |

| Melting Point | 98-101 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Soluble in isopropyl alcohol | [4] |

| Purity | ≥98% | [3] |

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a melting point range of 98-101 °C has been reported.[4]

Experimental Determination of Melting Point (Conceptual Protocol)

The determination of a compound's melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. A narrow melting range is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Solubility

Qualitative Solubility Testing (Conceptual Protocol)

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To approximately 10 mg of the compound in a test tube, add the selected solvent dropwise with agitation.

-

Observation: Record the approximate volume of solvent required to dissolve the sample. This provides a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). It is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME). While an experimentally determined logP for this compound is not available, a calculated value can be estimated using computational models. Based on the structure, it is expected to be moderately lipophilic. For a structurally similar compound, 4-ethyl-2-fluoro-1-methoxybenzene, a computed XLogP3 of 2.4 has been reported, suggesting a degree of lipophilicity.[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. For this compound, the following proton NMR data has been reported (300 MHz, CDCl₃):[4]

-

δ 3.05 (s, 3H): This singlet corresponds to the three protons of the methyl group of the methylsulfonyl moiety (-SO₂CH₃).

-

δ 3.96 (s, 3H): This singlet is assigned to the three protons of the methoxy group (-OCH₃).

-

δ 7.09 (app t, 1H): This apparent triplet is likely due to the proton on the aromatic ring that is ortho to the fluorine atom and meta to the methoxy group, with coupling to both the fluorine and the adjacent aromatic proton.

-

δ 7.63 (dd, 1H): This doublet of doublets can be attributed to the aromatic proton that is meta to the fluorine and ortho to the methylsulfonyl group.

-

δ 7.70 (dd, 1H): This doublet of doublets corresponds to the aromatic proton that is ortho to both the fluorine and the methylsulfonyl group.

¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the C-F bond, the C-O-C ether linkage, and strong symmetric and asymmetric stretching vibrations for the S=O bonds of the sulfone group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the loss of methyl groups and the sulfonyl moiety.

Synthesis

A reported synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in a precursor molecule.[4]

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol (Adapted from Patent Literature) [4]

-

Reaction Setup: A solution of 1,2-difluoro-4-(methylsulfonyl)benzene is prepared in a suitable solvent.

-

Reagent Addition: A solution of sodium methoxide in methanol is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated at reflux for a specified period (e.g., 1 hour).

-

Workup: The reaction mixture is cooled and concentrated under reduced pressure. Water is added to the residue to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like isopropyl alcohol to yield the final product as a white solid.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The methylsulfonyl group is a common pharmacophore found in a number of bioactive molecules, and the strategic placement of the fluoro and methoxy groups allows for fine-tuning of the electronic and steric properties of the final compounds.

-

Medicinal Chemistry: This compound can serve as a key building block for the synthesis of novel therapeutic agents. The sulfone moiety is present in various drugs, and the fluoro-methoxy substitution pattern can be exploited to optimize drug-target interactions and ADME properties.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides with enhanced efficacy and metabolic stability.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is the exclamation mark (GHS07).

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. Its solid nature, defined melting point, and specific spectroscopic signature make it a well-characterizable compound. The presence of the fluoro, methoxy, and methylsulfonyl groups provides multiple points for synthetic modification, making it a versatile tool for chemists in the fields of drug discovery and materials science. Further research into its reactivity and a more detailed characterization of its properties will undoubtedly expand its applications.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene CAS number 20951-14-8

An In-depth Technical Guide to 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of available reagents, substituted benzene rings serve as foundational scaffolds. This guide focuses on This compound (CAS No. 20951-14-8), a trifunctionalized aromatic compound whose unique combination of substituents makes it a highly valuable intermediate for researchers, scientists, and drug development professionals. The presence of a fluorine atom, a methoxy group, and a methylsulfonyl group on a single phenyl ring provides a versatile platform for synthesizing complex molecules with tailored pharmacological profiles. This document will provide an in-depth analysis of its chemical properties, synthesis considerations, applications in drug discovery, and best practices for its handling and use in a laboratory setting.

Physicochemical and Structural Characteristics

The utility of this compound in synthesis is directly linked to its specific physicochemical properties. These attributes dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 20951-14-8 | [1][2][3] |

| Molecular Formula | C₈H₉FO₃S | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥97-98% | [1] |

| Storage Conditions | Sealed in a dry place at room temperature | [4] |

| InChI Key | RJKIPWHQSXCLHA-UHFFFAOYSA-N | [2] |

The arrangement of the fluoro, methoxy, and methylsulfonyl groups on the benzene ring creates a specific electronic and steric environment. The methoxy group is an electron-donating group, while the fluorine atom and the potent methylsulfonyl group are electron-withdrawing. This electronic push-pull dynamic, combined with the specific substitution pattern, activates the ring for certain reactions and deactivates it for others, offering chemists regioselective control in subsequent synthetic steps.

Strategic Importance in Medicinal Chemistry

The true value of this compound is realized when considering the established roles of its individual functional groups in drug design. The combination of these three moieties in one building block is particularly powerful.

-

Fluorine Atom : The introduction of fluorine into a drug candidate can profoundly and beneficially alter its properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[5][6]

-

Methoxy Group : The methoxy group is a common feature in many approved drugs.[7] It can act as a hydrogen bond acceptor, influencing how a molecule fits into a protein's binding pocket. Furthermore, it can be metabolically labile, offering a potential site for O-demethylation, which can be leveraged for prodrug strategies or to modulate the drug's half-life. Its impact on solubility and electronic properties is also a key consideration for medicinal chemists.[7]

-

Methylsulfonyl Group : As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the methylsulfonyl moiety is a key pharmacophore. It is often used as a bioisostere for other groups and can significantly improve the aqueous solubility and cell permeability of a compound. Its inclusion is a well-established strategy for enhancing the drug-like properties of a molecule, as seen in the development of various inhibitors, including those targeting carbonic anhydrases.[8]

The convergence of these three groups makes this compound a prime starting material for developing inhibitors of pathways critical to disease, such as oxidative phosphorylation (OXPHOS), which is increasingly recognized as a therapeutic target in oncology.[9]

Synthesis and Reactivity Considerations

While a specific, published synthesis route for this compound was not detailed in the preliminary search, its structure suggests plausible synthetic strategies based on well-established organic chemistry reactions. A logical retrosynthetic analysis points towards precursors like 3-fluoro-4-methoxyanisole or related compounds.

General synthetic approaches for similar substituted benzenes often involve:

-

Electrophilic Aromatic Substitution : Reactions like Friedel-Crafts acylation or sulfonation on a difunctionalized precursor, although regioselectivity can be a challenge and must be carefully controlled.[10]

-

Nucleophilic Aromatic Substitution (SNAr) : In highly activated systems, a fluorine or other leaving group can be displaced by a nucleophile. For instance, in related syntheses of fluorinated chalcones, methoxy groups have been shown to substitute fluorine atoms under basic conditions.[6]

-

Directed Ortho-Metalation (DoM) : A powerful technique where a directing group (like methoxy) facilitates lithiation at an adjacent position. The resulting organolithium intermediate can then react with an electrophile, such as a sulfur-containing reagent, to install the methylsulfonyl group. This approach offers excellent regiocontrol.[11]

The reactivity of the molecule itself is governed by the positions of its substituents. The positions ortho and para to the electron-donating methoxy group are activated, while the positions ortho and para to the electron-withdrawing fluoro and methylsulfonyl groups are deactivated towards electrophilic attack. Conversely, the positions ortho and para to the withdrawing groups are activated for nucleophilic aromatic substitution, should a suitable leaving group be present.

Analytical Characterization

Structural confirmation and purity assessment are critical for any synthetic intermediate. For this compound, a standard battery of analytical techniques would be employed. Commercial suppliers often provide access to certificates of analysis (COA) that include data from methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show distinct signals for the aromatic protons and the two different methyl groups. ¹³C NMR and ¹⁹F NMR would be crucial for confirming the carbon skeleton and the presence of the fluorine atom, respectively.

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like LC-MS are commonly used.[12]

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.[12]

-

X-ray Crystallography : For solid materials, this technique can provide unambiguous confirmation of the molecular structure, as demonstrated for analogous compounds like 4-(methoxycarbonyl)-2-fluorobenzoic acid.[13]

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data, this compound should be handled with care.

| Safety Information | Details | Source(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

Handling Protocol:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[15]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust.[14][15] Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Representative Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this building block, the following is a representative, conceptual protocol for a Suzuki cross-coupling reaction, a common C-C bond-forming reaction in drug discovery. This protocol assumes the presence of a bromo or iodo substituent on the core molecule, or that the molecule is converted to a boronic acid/ester derivative for coupling with an aryl halide. For this example, we will assume we are coupling 2-Fluoro-1-methoxy-4-(methylsulfonyl)phenylboronic acid with an aryl bromide (Ar-Br).

-

Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Fluoro-1-methoxy-4-(methylsulfonyl)phenylboronic acid (1.0 eq), the desired aryl bromide (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition : Add a suitable solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Reaction Execution : Stir the mixture and heat to the required temperature (typically 80-110 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization : Confirm the structure and purity of the final product using NMR and MS analysis.

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for modern drug discovery. The interplay between its fluoro, methoxy, and methylsulfonyl substituents provides chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its careful application, grounded in a solid understanding of its reactivity and handling requirements, can accelerate the development of novel therapeutics by enabling the efficient synthesis of complex and highly functionalized molecules. This guide serves as a foundational resource for scientists looking to leverage the unique potential of this versatile compound in their research and development endeavors.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 20951-14-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound - 有机砌块 - 西典实验 [seedior.com]

- 5. nbinno.com [nbinno.com]

- 6. acgpubs.org [acgpubs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 12. 20951-14-8|this compound|BLD Pharm [bldpharm.com]

- 13. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. matrixscientific.com [matrixscientific.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, a compound of interest in medicinal chemistry and materials science. We will delve into its structural elucidation through spectroscopic and computational methods, explore a detailed synthesis protocol, and discuss its physicochemical properties and potential applications. This guide is intended to be a valuable resource for researchers working with or considering this molecule in their scientific endeavors.

Introduction: The Scientific Interest in Substituted Benzene Derivatives

The benzene ring is a fundamental scaffold in a vast array of organic molecules, from pharmaceuticals to advanced materials. The strategic placement of various functional groups on this aromatic core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The title compound, this compound, is a prime example of a polysubstituted benzene derivative with a unique combination of functional groups that impart specific properties.

The methoxy group (-OCH3) is a common substituent in drug molecules, often introduced to modulate metabolic stability and receptor binding affinity. The fluorine atom, a bioisostere of hydrogen, can significantly alter a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic profiles.[1] The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group and a hydrogen bond acceptor, which can enhance binding to biological targets and improve aqueous solubility.[2] The interplay of these three functional groups on a benzene ring creates a molecule with a distinct electronic and steric profile, making it an attractive building block for the synthesis of novel bioactive compounds and functional materials.[3][4]

This guide will provide a detailed examination of the molecular structure of this compound, offering insights that are crucial for its effective utilization in research and development.

Molecular Structure and Properties

Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 20951-14-8[5]

-

Molecular Formula: C8H9FO3S[5]

-

Molecular Weight: 204.22 g/mol [5]

-

Appearance: White solid[6]

-

Melting Point: 98-101 °C[6]

Structural Formula and Key Features

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9FO3S | [5] |

| Molecular Weight | 204.22 | [5] |

| Appearance | White solid | [6] |

| Melting Point (°C) | 98-101 | [6] |

| Purity | ≥97% - 98% | [5][7] |

| Storage Conditions | Room temperature, dry |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, followed by oxidation. A representative synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.[8]

Step 1: Synthesis of 2-Fluoro-1-methoxy-4-(methylthio)benzene

-

To a solution of 1,2-difluoro-4-(methylthio)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-1-methoxy-4-(methylthio)benzene.

Step 2: Synthesis of this compound

-

Dissolve the 2-fluoro-1-methoxy-4-(methylthio)benzene (1 equivalent) from the previous step in dichloromethane (DCM).

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2 x) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): δ 7.70 (dd, 1H), 7.63 (dd, 1H), 7.09 (app t, 1H), 3.96 (s, 3H), 3.05 (s, 3H).[6] The signals at 3.96 and 3.05 ppm correspond to the methoxy and methylsulfonyl protons, respectively. The aromatic protons appear in the downfield region, with their splitting patterns dictated by fluorine and proton-proton coupling.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 204.02. The fragmentation pattern would likely involve the loss of methyl radicals from the methoxy and sulfonyl groups, as well as the loss of SO₂.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other key absorptions would include C-F stretching, C-O stretching of the ether, and C-H stretching of the aromatic and methyl groups.

X-ray Crystallography

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database. However, analysis of crystal structures of similar compounds, such as 2-Methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene, reveals that the benzene rings can adopt specific conformations to facilitate intermolecular interactions.[9] A crystal structure of the title compound would provide precise information on bond lengths, bond angles, and intermolecular packing, which are crucial for understanding its solid-state properties and for computational modeling.

Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups. The electron-withdrawing sulfonyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the activating methoxy group. The fluorine atom can be displaced by strong nucleophiles under certain conditions.

The combination of a fluoro, methoxy, and methylsulfonyl group makes this compound a valuable building block in medicinal chemistry. Sulfonamide-containing molecules are a well-established class of therapeutic agents with a wide range of biological activities.[3][4] This compound could serve as a precursor for the synthesis of novel inhibitors of enzymes or receptors where the specific arrangement of these functional groups can lead to enhanced potency and selectivity. Furthermore, the presence of the fluoro and methoxy groups can be leveraged to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11]

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular structure, synthesis, and physicochemical properties. While further experimental data, particularly a crystal structure, would provide deeper insights, the information presented here serves as a solid foundation for researchers to understand and effectively utilize this compound in their work. The unique combination of its functional groups offers a promising platform for the design and synthesis of novel molecules with tailored properties.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound - 有机砌块 - 西典实验 [seedior.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

A Predictive Guide to the Spectroscopic Characterization of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-14-8; Formula: C₈H₉FO₃S; Molecular Weight: 204.22 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the characteristic spectral features of this molecule. By dissecting the molecule into its constituent functional groups—a fluoroanisole moiety and a methylsulfonylbenzene moiety—we can make well-grounded predictions of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers in the verification of synthesized this compound and as a foundational tool for its structural elucidation.

Introduction: The Structural Rationale for Spectroscopic Prediction

This compound is a substituted aromatic compound with a unique combination of functional groups that influence its electronic environment and, consequently, its spectroscopic behavior. The molecule's structure, featuring an electron-donating methoxy group and a fluorine atom, alongside a strongly electron-withdrawing methylsulfonyl group, creates a distinct pattern of electron density around the benzene ring. This electronic distribution is key to predicting the chemical shifts in its NMR spectra. Similarly, the vibrational modes of the various bonds within the molecule will give rise to a characteristic infrared spectrum, and the inherent bond strengths and stability of potential fragments will dictate its mass spectrum.

This guide will systematically deconstruct the predicted spectroscopic data, offering insights into not just what to expect, but why these features are anticipated. This approach is grounded in the fundamental principles of chemical spectroscopy and is supported by data from analogous structures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methoxy and methylsulfonyl groups will each exhibit a singlet.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~ 7.7 - 7.9 | Doublet of doublets (dd) | JH-H ≈ 8.5 Hz, JH-F ≈ 2.5 Hz | 1H | H-5 |

| 2 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | JH-F ≈ 11.0 Hz, JH-H ≈ 2.5 Hz | 1H | H-3 |

| 3 | ~ 7.1 - 7.3 | Triplet (t) | JH-H ≈ 8.5 Hz, JH-F ≈ 8.5 Hz | 1H | H-6 |

| 4 | ~ 3.9 - 4.1 | Singlet | - | 3H | -OCH₃ |

| 5 | ~ 3.1 - 3.3 | Singlet | - | 3H | -SO₂CH₃ |

Causality Behind Predicted Chemical Shifts:

-

H-5 and H-3: These protons are expected to be the most downfield due to the strong electron-withdrawing effect of the para- and ortho-positioned methylsulfonyl and fluoro groups, respectively.

-

H-6: This proton is ortho to the electron-donating methoxy group, which would typically shield it and shift it upfield. However, it is also meta to the withdrawing sulfonyl group, leading to a moderately downfield shift.

-

-OCH₃: The methoxy protons are expected to appear as a singlet in the typical region for such groups.

-

-SO₂CH₃: The methyl protons of the sulfonyl group will also be a singlet, significantly downfield due to the deshielding effect of the adjacent sulfonyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | ~ 158 - 162 | Doublet (¹JC-F ≈ 240-250 Hz) | C-2 |

| 2 | ~ 150 - 154 | Singlet | C-1 |

| 3 | ~ 138 - 142 | Singlet | C-4 |

| 4 | ~ 128 - 132 | Doublet (³JC-F ≈ 8-10 Hz) | C-5 |

| 5 | ~ 122 - 126 | Doublet (²JC-F ≈ 20-25 Hz) | C-3 |

| 6 | ~ 114 - 118 | Singlet | C-6 |

| 7 | ~ 56 - 58 | Singlet | -OCH₃ |

| 8 | ~ 44 - 46 | Singlet | -SO₂CH₃ |

Causality Behind Predicted Chemical Shifts:

-

C-2: The carbon directly bonded to fluorine will be significantly downfield and will exhibit a large one-bond coupling constant (¹JC-F).

-

C-1 and C-4: These carbons, attached to the methoxy and methylsulfonyl groups respectively, will be influenced by the electronic effects of these substituents.

-

Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by their position relative to the various substituents. The carbon-fluorine couplings will be observable for carbons two and three bonds away from the fluorine atom.

-

Aliphatic Carbons: The methoxy and methylsulfonyl carbons will appear in their characteristic regions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for verifying the structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent containing TMS.

-

Instrument Setup: Insert the NMR tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Typical parameters: 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: 30-45° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and identify peak multiplicities and coupling constants.

-

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | -OCH₃, -SO₂CH₃ | Medium |

| 1600-1475 | C=C stretch | Aromatic ring | Medium to Strong |

| ~1320 and ~1150 | S=O asymmetric and symmetric stretch | Sulfone | Strong |

| ~1250 | C-O stretch | Aryl ether | Strong |

| ~1020 | C-O stretch | Aryl ether | Strong |

| ~1200 | C-F stretch | Fluoroaromatic | Strong |

| ~960 | C-S stretch | Sulfone | Medium |

Causality Behind Predicted Frequencies:

-

Aromatic C-H and C=C: These are characteristic absorptions for benzene derivatives.[1]

-

Sulfone S=O Stretches: The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfones.[2]

-

Aryl Ether C-O Stretches: Anisole and its derivatives typically show two strong C-O stretching bands.[3][4]

-

C-F Stretch: The carbon-fluorine bond will have a strong absorption in the fingerprint region.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 204. This peak should be observable.

-

[M - CH₃]⁺: m/z = 189. Loss of a methyl radical from either the methoxy or methylsulfonyl group.

-

[M - OCH₃]⁺: m/z = 173. Loss of a methoxy radical.

-

[M - SO₂CH₃]⁺: m/z = 125. Loss of the methylsulfonyl radical.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfones is the loss of sulfur dioxide (SO₂), which may occur from fragment ions.[5]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on the established principles of spectroscopy and analysis of related chemical structures. Researchers and scientists can use this information as a benchmark for the analysis and confirmation of this compound in their work. The provided experimental protocols offer a starting point for obtaining high-quality data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing process chemistry, formulation, and bioavailability.[1][2] This technical guide provides an in-depth examination of the solubility profile of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No: 20951-14-8). While specific, publicly available quantitative solubility data for this compound is limited, this document establishes a framework for its empirical determination. We present the industry-standard shake-flask method for measuring thermodynamic solubility and a robust High-Performance Liquid Chromatography (HPLC) protocol for quantification.[3][4] Furthermore, we analyze solubility data for the closely related analogue, 1-Fluoro-4-(methylsulfonyl)benzene, to provide a predictive assessment of solvent suitability.[5] This guide is intended for researchers, chemists, and drug development professionals who require a rigorous, field-proven methodology for solubility characterization.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring a sulfone group, a methoxy ether, and a fluorine atom. These functional groups impart a specific polarity and potential for intermolecular interactions that dictate its solubility behavior. Understanding its solubility is critical for applications ranging from reaction solvent selection in synthetic chemistry to formulation development in the pharmaceutical industry, where poor solubility can hinder preclinical testing and lead to low bioavailability.[2]

Compound Properties:

-

Chemical Name: this compound

-

CAS Number: 20951-14-8[6]

-

Molecular Formula: C₈H₉FO₃S[7]

-

Molecular Weight: 204.22 g/mol [7]

-

Physical Form: Solid[6]

The presence of the polar sulfone and ether groups, combined with the electronegative fluorine, suggests that the molecule possesses a notable dipole moment. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents, following the principle of "like dissolves like".[8]

Solubility Profile: An Analog-Based Assessment

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, robust experimental data exists for the structurally similar compound, 1-Fluoro-4-(methylsulfonyl)benzene (CAS No: 455-15-2).[5] This analog lacks the methoxy group present on the target compound. The addition of the methoxy group to the aromatic ring is expected to slightly increase the molecule's polarity and potential for hydrogen bonding, which may enhance solubility in polar protic and aprotic solvents.

The experimentally determined solubility of 1-Fluoro-4-(methylsulfonyl)benzene in five common organic solvents at various temperatures is summarized below.[5] This data serves as an excellent predictive baseline for estimating the solubility behavior of our target compound.

Table 1: Experimental Solubility of Analog 1-Fluoro-4-(methylsulfonyl)benzene [5]

| Temperature (K) | Chloroform (mole fraction) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) | Toluene (mole fraction) | Ethanol (mole fraction) |

|---|---|---|---|---|---|

| 288.40 | 0.2816 | 0.2241 | 0.1634 | 0.0763 | 0.0261 |

| 293.20 | 0.3168 | 0.2543 | 0.1857 | 0.0884 | 0.0303 |

| 298.15 | 0.3552 | 0.2875 | 0.2102 | 0.1021 | 0.0351 |

| 303.15 | 0.3971 | 0.3241 | 0.2373 | 0.1175 | 0.0406 |

| 313.15 | 0.4923 | 0.4068 | 0.2991 | 0.1539 | 0.0541 |

| 322.15 | 0.6025 | 0.5032 | 0.3708 | 0.1973 | 0.0711 |

| 331.50 | 0.7354 | 0.6189 | 0.4568 | 0.2494 | 0.0924 |

Data sourced from a 2017 study on the solubility of 1-Fluoro-4-(methylsulfonyl)benzene.[5]

Analysis: The data clearly shows that solubility is highest in chloroform and acetone, both polar aprotic solvents, and lowest in the polar protic solvent ethanol and the nonpolar aromatic solvent toluene. This trend strongly supports the polar nature of the fluorinated sulfonylbenzene core.

Gold-Standard Protocol: Experimental Determination of Thermodynamic Solubility

To generate definitive solubility data, the shake-flask method is universally recognized as the gold standard for its reliability and direct measurement of thermodynamic equilibrium.[3] The objective is to create a saturated solution, ensure it has reached equilibrium, and then measure the concentration of the dissolved solute.

Principle of the Shake-Flask Method

An excess of the solid compound is added to the solvent of interest in a sealed flask. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the solvent is, by definition, its solubility at that temperature.[4]

Experimental Workflow

The following protocol outlines a self-validating system for determining the solubility of this compound.

Diagram 1: Shake-Flask Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility measurement.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[3]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[1]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, pass this aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[1]

-

Dilution: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for accurately quantifying the concentration of dissolved analytes in solubility studies due to its high sensitivity, specificity, and robustness.[10][11]

Principle of HPLC Analysis

HPLC separates components in a mixture based on their differential affinities for a stationary phase (packed in a column) and a liquid mobile phase.[12] For a substituted benzene derivative like our target compound, a reversed-phase HPLC (RP-HPLC) method is ideal. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The compound will be retained on the column and then eluted, with the time of elution (retention time) being characteristic of the compound. A UV detector is commonly used for quantification, as aromatic rings strongly absorb UV light.[12]

Suggested HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C to ensure reproducible retention times.[11]

-

Detection Wavelength: Approximately 254 nm, or the wavelength of maximum absorbance (λmax) for the compound, which should be determined experimentally.

-

Injection Volume: 10 µL.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against concentration. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.

-

Analysis: Inject the diluted sample from the shake-flask experiment. Determine its concentration by interpolating its peak area from the calibration curve.

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 20951-14-8 [sigmaaldrich.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. youtube.com [youtube.com]

- 9. enamine.net [enamine.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Safe Handling of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No. 20951-14-8). As a specialized aromatic sulfone, this compound requires careful management in a laboratory setting to mitigate potential risks. This document is intended to empower researchers with the knowledge to work safely and effectively with this chemical.

Chemical Identity and Hazard Profile

This compound is a solid organic compound with the molecular formula C₈H₉FO₃S.[1][2][3] Its structure, featuring a fluorinated and methoxylated benzene ring with a methylsulfonyl group, suggests a profile of moderate acute toxicity and irritant properties.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is based on data for the compound and structurally similar chemicals.[4][5][6]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) , and the signal word is "Warning" .

Toxicological Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, an understanding of its potential effects can be extrapolated from its hazard classification and the known properties of related aromatic sulfones and halogenated aromatic compounds.

Acute Effects

-

Oral Toxicity: Classified as harmful if swallowed, ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[6]

-

Dermal and Ocular Irritation: Direct contact with the skin is expected to cause irritation, characterized by redness and inflammation.[4][5] More severe is the risk to the eyes, where it can cause serious irritation.[4][6]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][5][6]

Chronic and Long-Term Effects

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6] This is the primary means of controlling exposure to airborne dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

Experimental Workflow for Safe Handling ```dot graph "Safe_Handling_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#E8F0FE"; Prep [label="Assess Risks & Review SDS"]; PPE [label="Don Appropriate PPE"]; FumeHood [label="Prepare Chemical Fume Hood"]; }

subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#E6F4EA"; Weigh [label="Weigh Compound in Fume Hood"]; Transfer [label="Transfer to Reaction Vessel"]; }

subgraph "cluster_Cleanup" { label="Cleanup & Disposal"; style="filled"; color="#FCE8E6"; Decontaminate [label="Decontaminate Glassware & Surfaces"]; Waste [label="Dispose of Waste in Labeled Container"]; }

Prep -> PPE -> FumeHood -> Weigh -> Transfer -> Decontaminate -> Waste; }

Caption: Decision-making flowchart for emergency response to a spill or personal exposure.

Disposal Considerations

Waste generated from the use of this compound must be managed as hazardous waste.

-

Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment. [7]* Contaminated Packaging: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.

Environmental Fate

Limited data is available on the environmental fate of this compound. However, aromatic sulfonates can be persistent in the environment. [8]Their degradation can be slow, and they may not be effectively removed by standard wastewater treatment processes. Therefore, it is critical to prevent their release into the environment.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, and consistently wearing the correct personal protective equipment. A thorough understanding of its potential hazards and the implementation of the protocols outlined in this guide are essential for protecting the health and safety of laboratory personnel.

References

- 1. 20951-14-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 20951-14-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. research.uniupo.it [research.uniupo.it]

A Comprehensive Technical Guide to 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene for Medicinal Chemistry Applications

This in-depth technical guide provides a comprehensive overview of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, reactivity, and applications of this versatile compound, with a particular focus on its role in the development of kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Methoxy Phenyl Sulfones

The incorporation of fluorine and sulfonyl groups into molecular scaffolds is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties. This compound combines three critical pharmacophoric elements: a fluorinated aromatic ring, a methoxy group, and a methylsulfonyl moiety. This unique combination imparts a desirable balance of lipophilicity, metabolic stability, and hydrogen bonding potential, making it a valuable synthon for targeting a range of biological targets.

The strategic placement of the fluorine atom ortho to the methoxy group influences the conformational preference of the methoxy group and modulates the electronic properties of the benzene ring. The potent electron-withdrawing nature of the methylsulfonyl group further enhances the molecule's utility in various chemical transformations, particularly nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20951-14-8 | [1][2] |

| Molecular Formula | C₈H₉FO₃S | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. A patented and efficient method involves the nucleophilic aromatic substitution of a difluoro precursor.[1]

Primary Synthetic Route: Nucleophilic Aromatic Substitution

This approach leverages the differential reactivity of the fluorine atoms in 1,2-difluoro-4-(methylsulfonyl)benzene. The fluorine atom ortho to the strongly electron-withdrawing methylsulfonyl group is highly activated towards nucleophilic attack.

Diagram 1: Synthesis of this compound

Caption: Primary synthetic route to this compound.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is outlined below, based on the process described in patent WO2007054668A1.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,2-difluoro-4-(methylsulfonyl)benzene in methanol.

-

Reagent Addition: While refluxing the solution from step 1, add a solution of potassium hydroxide (85%) in methanol in portions over a period of 2 hours.

-

Reaction Progression: Upon complete addition of the potassium hydroxide solution, continue to heat the reaction mixture at reflux for an additional hour.

-

Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure. To the resulting residue, add water.

-

Isolation and Purification: The product can be further purified by standard techniques such as recrystallization to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Methanol as Solvent and Reagent Source: Methanol serves as both the solvent and the source of the methoxide nucleophile upon reaction with potassium hydroxide.

-

Potassium Hydroxide as Base: Potassium hydroxide is a strong base that deprotonates methanol to generate the potassium methoxide nucleophile in situ.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

-

Portion-wise Addition: The gradual addition of the base helps to control the reaction temperature and prevent potential side reactions.

Alternative Synthetic Strategies

Alternative synthetic approaches can also be envisioned, starting from more readily available precursors. One such strategy involves a three-step sequence starting from 2-fluoroanisole.

Diagram 2: Alternative Synthetic Strategy

Caption: A plausible three-step alternative synthesis of the target molecule.

This pathway involves:

-

Electrophilic Bromination: The regioselective bromination of 2-fluoroanisole to introduce a bromine atom at the para position.[3]

-

Nucleophilic Substitution with a Thiolate: Displacement of the bromide with a methylthiolate source, such as sodium methanethiolate.[4]

-

Oxidation: Oxidation of the resulting thioether to the desired sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[5]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfone. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles under appropriate conditions.

The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The sulfone group is highly stable and resistant to both oxidation and reduction under standard synthetic conditions.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex biologically active molecules, most notably in the field of oncology.

Key Intermediate in the Synthesis of Kinase Inhibitors

This compound has been identified as a potential key intermediate in the synthesis of several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Diagram 3: General Role in Kinase Inhibitor Synthesis

Caption: Conceptual workflow for the use of this compound in synthesizing kinase inhibitors.

The utility of this building block lies in its ability to introduce a substituted phenyl ring with a specific electronic and steric profile into a larger molecule. The fluorine and methylsulfonyl groups can engage in specific interactions within the ATP-binding pocket of kinases, contributing to the overall potency and selectivity of the inhibitor.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected 1H and 13C NMR spectral data can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy.

Table 2: Predicted 1H and 13C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.8-7.9 | Aromatic (dd) |

| ~7.6-7.7 | Aromatic (dd) |

| ~7.2-7.3 | Aromatic (t) |

| ~4.0 | -OCH₃ (s) |

| ~3.1 | -SO₂CH₃ (s) |

Note: Predicted chemical shifts are approximate. 'd' denotes a doublet due to C-F coupling.

Conclusion

This compound is a strategically important building block for medicinal chemistry. Its synthesis is achievable through robust and scalable methods, and its unique combination of functional groups provides a valuable platform for the design and synthesis of novel therapeutics, particularly in the area of kinase inhibition. The insights provided in this technical guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in their discovery programs.

References